molecular formula C13H13N3O6S2 B11010375 Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11010375
M. Wt: 371.4 g/mol
InChI Key: WGIKJNUSSSZUFV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13N3O6S2

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-nitrophenyl)sulfonylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H13N3O6S2/c1-3-22-12(17)11-8(2)14-13(23-11)15-24(20,21)10-6-4-9(5-7-10)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WGIKJNUSSSZUFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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